
1-Boc-3-cyanoazetidine
Overview
Description
1-Boc-3-cyanoazetidine, also known as tert-butyl 3-cyanoazetidine-1-carboxylate, is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . It is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals . The compound features a cyano group and a tert-butoxycarbonyl (Boc) protecting group, which makes it a versatile intermediate in organic synthesis .
Preparation Methods
1-Boc-3-cyanoazetidine can be synthesized through several synthetic routes. One common method involves the reaction of 3-cyanoazetidine with di-tert-butyl dicarbonate in the presence of a base such as N,N-diisopropylethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Boc-3-cyanoazetidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic aromatic substitution reactions with disubstituted esters and nitriles.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding 3-cyanoazetidine.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids for hydrolysis, bases for nucleophilic substitution, and reducing agents for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Boc-3-cyanoazetidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Boc-3-cyanoazetidine is primarily related to its role as a synthetic intermediate. The compound itself does not exhibit significant biological activity but can be transformed into active molecules through various chemical reactions . The molecular targets and pathways involved depend on the specific derivatives synthesized from this compound .
Comparison with Similar Compounds
1-Boc-3-cyanoazetidine can be compared with other similar compounds, such as:
1-Boc-3-iodoazetidine: This compound features an iodine atom instead of a cyano group, making it useful for different types of chemical reactions.
1-Boc-3-azetidinone: This compound has a carbonyl group instead of a cyano group, which affects its reactivity and applications.
1-Cbz-3-(Boc-amino)azetidine: This compound contains both a Boc and a benzyloxycarbonyl (Cbz) protecting group, offering additional versatility in synthesis.
Biological Activity
1-Boc-3-cyanoazetidine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, summarizing key findings from various studies, including its synthesis, biological evaluations, and potential applications.
Chemical Structure and Properties
This compound (CAS Number: 142253-54-1) is characterized by the following chemical structure:
- Molecular Formula : C9H14N2O2
- SMILES : CC(C)(C)OC(=O)N1CC(C1)C#N
The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems. The cyano group (-C≡N) is known for its ability to engage in various chemical reactions, making it a versatile building block in drug design.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of azetidine derivatives with cyanoacetic acid or related reagents under specific conditions that promote cyclization and functionalization. Recent studies have reported efficient synthetic routes that yield high purity and yield of this compound, facilitating further biological evaluations .
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluating various azetidine derivatives found that compounds similar to this compound displayed significant antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness against several pathogenic strains, suggesting potential utility in treating infections .
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
CNS Activity
In addition to its antimicrobial properties, the compound has been explored for its central nervous system (CNS) activity. A study focusing on azetidine-based scaffolds for CNS applications highlighted the potential of this compound as a lead compound due to its favorable pharmacokinetic profile and ability to cross the blood-brain barrier .
Table 2: CNS Activity Profile
Parameter | Value |
---|---|
Lipophilicity (Log P) | 2.5 |
Blood-Brain Barrier Penetration | Yes |
CNS Target Engagement | Moderate |
Case Study 1: Antibacterial Evaluation
In a systematic evaluation of azetidine derivatives, this compound was tested against a panel of bacterial strains. The results demonstrated that the compound exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC value of 32 µg/mL. This suggests its potential as a scaffold for developing new antibacterial agents .
Case Study 2: Neuropharmacological Screening
Another study investigated the neuropharmacological effects of compounds derived from azetidines, including this compound. Behavioral assays in animal models indicated anxiolytic effects at certain dosages, supporting its candidacy for further development as a therapeutic agent targeting anxiety disorders .
Q & A
Q. Basic: What are the established synthetic routes for 1-Boc-3-cyanoazetidine, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis typically involves Boc-protection of azetidine derivatives followed by cyanation. Key steps include:
- Cyclization : Azetidine rings are functionalized via nucleophilic substitution or coupling reactions. For example, tert-butyloxycarbonyl (Boc) protection is performed under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
- Cyanation : Introduced via substitution reactions using cyanide sources (e.g., KCN or TMSCN) under controlled pH and temperature.
Optimization Strategies :
Q. Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to rule out impurities.
- HPLC-PDA : Assess purity (>95% by area normalization) using C18 columns and acetonitrile/water gradients .
Q. Advanced: How can computational modeling be applied to predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations :
- Transition State Analysis :
- Simulate reaction pathways (e.g., SN2 mechanisms) using QM/MM methods to evaluate steric and electronic effects of the Boc group.
- Solvent Effects :
- Use COSMO-RS models to predict solvation energies and solvent compatibility .
Q. Advanced: How should researchers address contradictions in literature regarding the stability of this compound under acidic or basic conditions?
Methodological Answer:
- Controlled Degradation Studies :
- Mechanistic Probes :
- Data Reconciliation :
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Waste Management :
- Segregate waste in labeled containers for cyanide-containing compounds.
- Neutralize cyanide byproducts with bleach (NaOCl) before disposal .
Q. Advanced: How can this compound be utilized as a building block in the synthesis of complex heterocycles?
Methodological Answer:
- Ring-Opening Strategies :
- Cyano Group Functionalization :
- Reduce to amine (H₂/Pd-C) for peptide coupling or oxidize to carboxylate (KMnO₄) for esterification .
- Case Study :
Q. Advanced: What experimental designs are recommended to study the stereoelectronic effects of the azetidine ring in this compound?
Methodological Answer:
- Conformational Analysis :
- X-ray Crystallography :
- Kinetic Isotope Effects (KIE) :
Properties
IUPAC Name |
tert-butyl 3-cyanoazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFREESWPHICPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442692 | |
Record name | 1-Boc-3-cyanoazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142253-54-1 | |
Record name | 1-Boc-3-cyanoazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azetidine-3-carbonitrile, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.